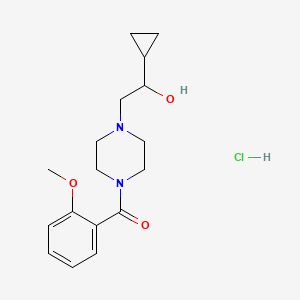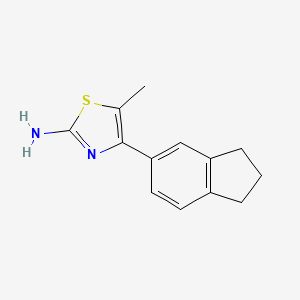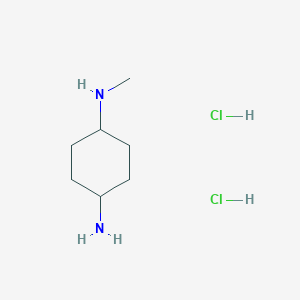![molecular formula C23H21N5O3 B2532990 N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941989-22-6](/img/structure/B2532990.png)
N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic molecule that can be presumed to have multiple functional groups and a heterocyclic structure based on its name. Although the specific details of this compound are not provided in the given papers, we can infer from the related compounds that it likely contains aromatic rings, amide groups, and a pyrimidinone moiety, which are common in medicinal chemistry for their potential biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide involves the formation of an acetamide group and a methylnitrobenzene group sharing a common carbon atom . Similarly, the synthesis of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide is achieved by reacting 6-methyluracil with a chloromethylthiiran followed by a reaction with a chloroacetamide derivative . These methods suggest that the synthesis of the target compound would also involve strategic functionalization of precursor molecules and subsequent cyclization reactions to form the complex pyrimidinone core.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule often features planar aromatic systems and intramolecular hydrogen bonding, which contribute to the stability and conformation of the molecule. For example, the structure of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide shows planarity in its pyridyl and phenyl rings with a significant dihedral angle and an intramolecular hydrogen bond forming a pseudo ring . These structural features are likely to be present in the target compound, influencing its molecular conformation and potentially its biological activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds is typically characterized by their functional groups. Amide groups can participate in hydrogen bonding and nucleophilic substitution reactions, while the pyrimidinone core may undergo various transformations, such as alkylation or condensation with other nucleophiles. The synthesis of related compounds involves reactions like condensation, cyclization, and aminolysis, indicating that the target compound may also be amenable to similar chemical manipulations .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from related structures. Compounds with multiple aromatic rings and heteroatoms typically exhibit significant solubility in organic solvents and may show varying solubility in water depending on the presence of polar functional groups. The presence of amide and pyrimidinone groups suggests that the compound may have a relatively high melting point and may form crystals suitable for X-ray diffraction analysis, as seen in related compounds . The compound's spectroscopic properties, such as NMR and IR spectra, would likely reflect its complex structure, with signals corresponding to its various functional groups and aromatic systems.
科学的研究の応用
Heterocyclic Compound Synthesis
Research has been conducted on the synthesis of novel heterocyclic compounds that are structurally related or could be analogs of the specified compound. These studies focus on the formation of diverse heterocyclic frameworks, exploring the chemical reactivity and potential applications of these compounds in various fields, including medicinal chemistry and material science.
Polyheterocyclic Systems : The synthesis of new polyheterocyclic ring systems derived from precursors like 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been reported. These systems involve the construction of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of such compounds in generating complex molecular architectures with potential biological activities (Abdel‐Latif et al., 2019).
Antimicrobial Activity : Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4(5H)-one structure have been synthesized and evaluated for their antimicrobial properties. These studies highlight the potential of such compounds to serve as lead structures for the development of new antimicrobial agents, with a focus on addressing the challenge of antibiotic resistance (Rahmouni et al., 2014).
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-15-7-5-9-18(16(15)2)26-20(29)14-27-19-10-6-12-25-21(19)22(30)28(23(27)31)13-17-8-3-4-11-24-17/h3-12H,13-14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVQIXCXAADSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2532910.png)


![1-(4-bromo-3-methylphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532915.png)
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2532916.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532918.png)
![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2532919.png)
![N-(2-(furan-2-yl)-2-morpholinoethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2532921.png)




methanone](/img/structure/B2532928.png)
